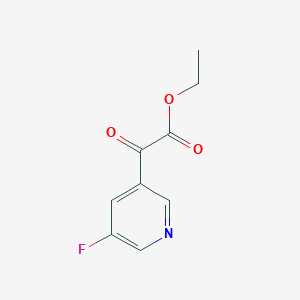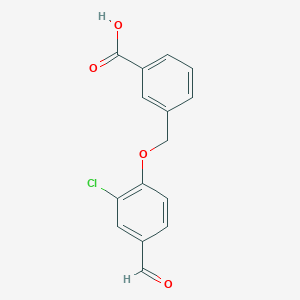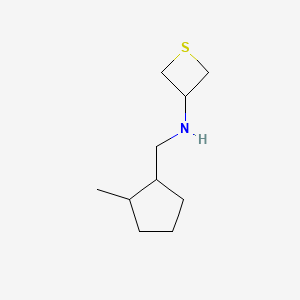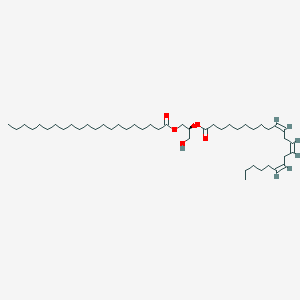
1-heneicosanoyl-2-(10Z,13Z,16Z-docosatrienoyl)-sn-glycerol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(10Z,13Z,16Z)-(S)-1-(Henicosanoyloxy)-3-hydroxypropan-2-yl docosa-10,13,16-trienoate is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound is notable for its intricate molecular arrangement, which includes multiple double bonds and functional groups that contribute to its reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (10Z,13Z,16Z)-(S)-1-(Henicosanoyloxy)-3-hydroxypropan-2-yl docosa-10,13,16-trienoate typically involves multi-step organic reactions. The process begins with the preparation of the henicosanoyloxy group, followed by the introduction of the hydroxypropan-2-yl moiety. The final step involves the formation of the docosa-10,13,16-trienoate structure through a series of controlled reactions, ensuring the correct configuration of double bonds and stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions and yield. The scalability of the synthesis process is crucial for its application in large-scale production, where factors like reaction time, temperature, and solvent choice are meticulously controlled.
化学反応の分析
Types of Reactions
(10Z,13Z,16Z)-(S)-1-(Henicosanoyloxy)-3-hydroxypropan-2-yl docosa-10,13,16-trienoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
(10Z,13Z,16Z)-(S)-1-(Henicosanoyloxy)-3-hydroxypropan-2-yl docosa-10,13,16-trienoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which (10Z,13Z,16Z)-(S)-1-(Henicosanoyloxy)-3-hydroxypropan-2-yl docosa-10,13,16-trienoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved can vary depending on the context of its application, whether in biological systems or chemical processes.
類似化合物との比較
Similar Compounds
Olanzapine N-oxide: A related compound with a similar structural motif.
tert-Butyl carbamate: Another compound with comparable functional groups.
Piperine: An alkaloid with similar reactivity and applications.
Uniqueness
What sets (10Z,13Z,16Z)-(S)-1-(Henicosanoyloxy)-3-hydroxypropan-2-yl docosa-10,13,16-trienoate apart is its unique combination of functional groups and double bonds, which confer distinct reactivity and potential applications. Its specific stereochemistry and molecular configuration make it a valuable compound for targeted research and industrial applications.
特性
分子式 |
C46H84O5 |
|---|---|
分子量 |
717.2 g/mol |
IUPAC名 |
[(2S)-1-henicosanoyloxy-3-hydroxypropan-2-yl] (10Z,13Z,16Z)-docosa-10,13,16-trienoate |
InChI |
InChI=1S/C46H84O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46(49)51-44(42-47)43-50-45(48)40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17,19,23,25,44,47H,3-10,12,14-16,18,20-22,24,26-43H2,1-2H3/b13-11-,19-17-,25-23-/t44-/m0/s1 |
InChIキー |
ACSORRJVJPUWNS-WTWZDBLCSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCC/C=C\C/C=C\C/C=C\CCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCC=CCC=CCC=CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12944023.png)
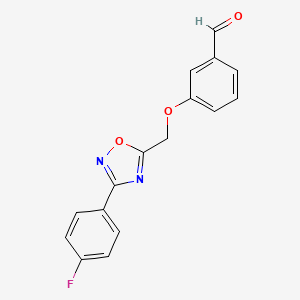
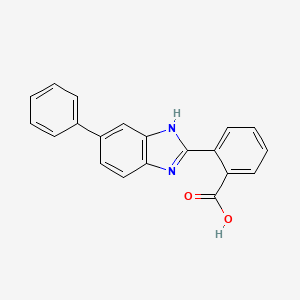
![Propan-2-Yl ~{n}-[(2~{s},4~{r})-1-Ethanoyl-6-(Furan-2-Yl)-2-Methyl-3,4-Dihydro-2~{h}-Quinolin-4-Yl]carbamate](/img/structure/B12944042.png)
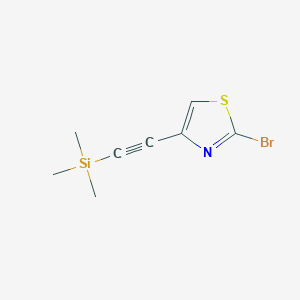

![2-Methyl-2-azabicyclo[2.2.2]octan-5-one](/img/structure/B12944056.png)
![N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12944057.png)
![9-(Benzo[b]thiophen-3-yl)-9H-carbazole](/img/structure/B12944061.png)

![2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12944072.png)
